molecular formula C12H9FN2O3S B256582 N-{4-fluoro-3-nitrophenyl}-2-(2-thienyl)acetamide

N-{4-fluoro-3-nitrophenyl}-2-(2-thienyl)acetamide

Cat. No. B256582
M. Wt: 280.28 g/mol
InChI Key: VRBNBINEMXOGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-fluoro-3-nitrophenyl}-2-(2-thienyl)acetamide, commonly known as FNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. FNTA is a member of the acetamide family of compounds and is characterized by its unique chemical structure, which makes it a valuable tool for studying various biochemical pathways.

Mechanism of Action

The mechanism of action of FNTA involves its binding to the active site of 15-lipoxygenase, thereby preventing the enzyme from catalyzing the biosynthesis of its target signaling molecules. This inhibition can lead to downstream effects on various cellular and physiological processes, depending on the specific pathway being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of FNTA are highly dependent on the specific pathway being targeted. For example, inhibition of 15-lipoxygenase has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory signaling molecules. Additionally, inhibition of 15-lipoxygenase has been shown to have anti-cancer effects by reducing the production of signaling molecules that promote tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using FNTA in lab experiments is its high selectivity for 15-lipoxygenase, which allows for the specific targeting of this pathway without affecting other cellular processes. However, one limitation of using FNTA is its relatively low potency compared to other inhibitors of 15-lipoxygenase, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for the use of FNTA in scientific research. One potential application is in the development of novel therapeutics for cancer and inflammation. Additionally, FNTA may be used as a tool for studying the role of 15-lipoxygenase in various disease states and cellular processes. Finally, further research is needed to optimize the potency and selectivity of FNTA as an inhibitor of 15-lipoxygenase.

Synthesis Methods

The synthesis of FNTA involves the reaction of 4-fluoro-3-nitroaniline with 2-thiophenecarboxylic acid in the presence of a suitable reagent. The reaction yields FNTA as a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

FNTA has been widely used in scientific research for its ability to selectively inhibit the activity of certain enzymes. Specifically, FNTA can inhibit the activity of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of various signaling molecules such as leukotrienes and lipoxins. This inhibition has been shown to have therapeutic potential in various disease states, including cancer, inflammation, and cardiovascular disease.

properties

Product Name

N-{4-fluoro-3-nitrophenyl}-2-(2-thienyl)acetamide

Molecular Formula

C12H9FN2O3S

Molecular Weight

280.28 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H9FN2O3S/c13-10-4-3-8(6-11(10)15(17)18)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)

InChI Key

VRBNBINEMXOGNH-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.